molecular formula C19H15N5 B11097607 2-Phenyl-1,2,5,6,7,8-hexahydroquinoline-3,3,4,4-tetracarbonitrile

2-Phenyl-1,2,5,6,7,8-hexahydroquinoline-3,3,4,4-tetracarbonitrile

Cat. No.: B11097607
M. Wt: 313.4 g/mol
InChI Key: XJJRDPZLHDKFIL-UHFFFAOYSA-N
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Description

2-Phenyl-1,2,5,6,7,8-hexahydroquinoline-3,3,4,4-tetracarbonitrile is a heterocyclic compound with a fused ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,2,5,6,7,8-hexahydroquinoline-3,3,4,4-tetracarbonitrile typically involves multicomponent reactions. One common method includes the reaction of cyclohexanone with tetracyanoethylene and an aryl aldehyde in the presence of ammonium acetate . The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,2,5,6,7,8-hexahydroquinoline-3,3,4,4-tetracarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The antiproliferative activity of 2-Phenyl-1,2,5,6,7,8-hexahydroquinoline-3,3,4,4-tetracarbonitrile is primarily due to its ability to alkylate nucleophilic sites on tumor-cell DNA molecules. The cyano groups in the compound facilitate this alkylation, leading to the inhibition of tumor cell growth . The compound targets various molecular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1,2,5,6,7,8-hexahydroquinoline-3,3,4,4-tetracarbonitrile is unique due to its multiple cyano groups, which enhance its antiproliferative activity. This distinguishes it from other similar compounds that may lack such functional groups or exhibit different biological activities .

Properties

Molecular Formula

C19H15N5

Molecular Weight

313.4 g/mol

IUPAC Name

2-phenyl-1,2,5,6,7,8-hexahydroquinoline-3,3,4,4-tetracarbonitrile

InChI

InChI=1S/C19H15N5/c20-10-18(11-21)15-8-4-5-9-16(15)24-17(19(18,12-22)13-23)14-6-2-1-3-7-14/h1-3,6-7,17,24H,4-5,8-9H2

InChI Key

XJJRDPZLHDKFIL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(C(C(N2)C3=CC=CC=C3)(C#N)C#N)(C#N)C#N

Origin of Product

United States

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